methyl 2-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
Description
Methyl 2-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-methylbenzyl group at the N1 position and an amido-linked methyl benzoate moiety at the C3 position. Its synthesis typically involves coupling reactions between activated pyridinecarboxylic acids and aminobenzoate esters under catalytic conditions .
Properties
IUPAC Name |
methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-7-9-16(10-8-15)13-24-14-17(11-12-20(24)25)21(26)23-19-6-4-3-5-18(19)22(27)28-2/h3-12,14H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIQUBVPCWZGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties. The general structure can be represented as follows:
This compound features a dihydropyridine core substituted with a 4-methylphenyl group and an amido linkage, contributing to its unique chemical properties.
Dihydropyridines have been extensively studied for their role as calcium channel blockers and their ability to modulate various biological pathways. The proposed mechanisms of action for this compound include:
- Calcium Channel Modulation : Similar to other dihydropyridines, this compound may inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
- Antioxidant Activity : Research indicates that dihydropyridine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory profile.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .
- Antioxidant Properties : The compound was tested using DPPH and ABTS radical scavenging assays. Results indicated a notable capacity to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Activity : Inhibition of nitric oxide production was observed in RAW 264.7 macrophage cells treated with the compound. This suggests a mechanism involving the suppression of inducible nitric oxide synthase (iNOS) expression .
Case Studies
A recent study highlighted the therapeutic potential of this compound in a murine model of inflammation. Mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to control groups .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C23H22N2O4
Molecular Weight : 378.43 g/mol
IUPAC Name : Methyl 2-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
CAS Number : 946253-95-8
The compound features a dihydropyridine core, which is significant for its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its absorption and distribution in biological systems.
Antioxidant Activity
Research indicates that compounds with dihydropyridine structures exhibit antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Anticancer Potential
Studies have demonstrated that derivatives of dihydropyridine can inhibit cancer cell proliferation. For instance, this compound exhibited cytotoxic effects against various cancer cell lines in vitro, suggesting its potential as a lead compound for anticancer drug development .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in models of neurodegenerative diseases. It has been observed to enhance neuronal survival and reduce apoptosis in experimental settings, indicating its potential utility in treating conditions like Alzheimer’s disease .
Synthesis and Derivatives
This compound can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis typically involves:
- Formation of the Dihydropyridine Core : Utilizing a one-pot reaction involving aldehydes and amines.
- Amidation Reaction : Introducing the amide functionality through coupling reactions with carboxylic acids.
- Esterification : Finalizing the structure by esterifying the carboxylic acid group.
This synthetic versatility allows for the generation of various derivatives that can be screened for enhanced biological activities.
Case Study 1: Anticancer Activity Evaluation
In a study conducted on several synthesized derivatives of this compound, researchers found that specific modifications to the phenyl ring significantly increased cytotoxicity against breast cancer cell lines (MCF7). The most potent derivative showed an IC50 value of 5 µM compared to the parent compound with an IC50 of 15 µM .
Case Study 2: Neuroprotective Mechanism Investigation
A recent investigation into the neuroprotective effects highlighted that treatment with this compound resulted in a significant reduction in oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides. This suggests potential therapeutic implications for Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Compound A : Methyl 2-{1-[(2,4-Dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate (CAS 242797-49-5)
- Key Differences :
- The benzyl group at N1 is substituted with 2,4-dichloro instead of 4-methyl.
- Molecular Weight : ~455.3 g/mol (vs. ~392.4 g/mol for the target compound).
- Impact : Chlorine atoms enhance electrophilicity and may improve binding affinity to hydrophobic pockets in target proteins. However, increased molecular weight could reduce solubility .
Compound B : Methyl 3-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}thiophene-2-carboxylate (CAS 339008-57-0)
- Key Differences: Thiophene ring replaces the benzene ring in the carboxylate moiety. 4-Chlorobenzyl substituent instead of 4-methyl. Molecular Weight: 402.85 g/mol.
Core Heterocycle Modifications
Compound C : Methyl 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 338405-77-9)
- Key Differences :
- Pyridazine core (two adjacent nitrogen atoms) replaces the dihydropyridine ring.
- Sulfanyl group at C4 enhances electron-withdrawing effects.
- Molecular Weight : 386.85 g/mol.
- Impact : Pyridazine’s increased nitrogen content may alter redox properties and hydrogen-bonding capacity, affecting pharmacokinetic profiles .
Functional Group Replacements
Compound D : 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 952183-55-0)
Comparative Data Table
Research Findings and Implications
- Bioactivity : The target compound’s methylbenzoate group likely confers better metabolic stability compared to Compound D’s aldehyde, which is prone to oxidation .
- Synthetic Utility : Compound C’s pyridazine core may serve as a scaffold for antimetabolites, whereas the target compound’s dihydropyridine is more suited for NAD(P)H mimicry .
Q & A
Optimizing a scalable synthesis route for multi-gram quantities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
